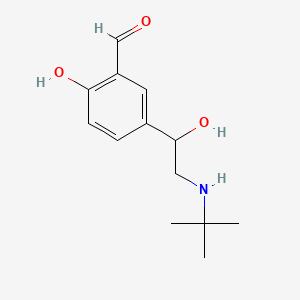

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak: m/z 237 [M]⁺.

- Fragmentation pattern:

Computational Chemistry Insights (LogP, TPSA, Rotatable Bonds)

- Hydrogen bond donors/acceptors : 3 donors (two -OH, one -NH), 4 acceptors.

- Conformational analysis : Molecular dynamics simulations show restricted rotation due to steric effects from the tert-butyl group.

This computational profile aligns with its use in pharmaceutical synthesis, where solubility and steric effects impact reactivity.

Propriétés

IUPAC Name |

5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,8,12,14,16-17H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGYKBNYRUYCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156339-88-7 | |

| Record name | 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156339887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZJS222BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Albuterol Aldehyde primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. Activation of these receptors leads to bronchodilation, which helps in relieving symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD).

Mode of Action

Albuterol Aldehyde, as a beta-2 adrenergic receptor agonist, binds to these receptors and activates them. This activation leads to a cascade of biochemical events resulting in the relaxation of bronchial smooth muscle. This action helps in opening up the airways, making it easier for individuals to breathe.

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the increase in cyclic adenosine monophosphate (cAMP) levels is triggered. The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.

Pharmacokinetics

The pharmacokinetics of Albuterol Aldehyde involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, Albuterol is rapidly absorbed in the lungs and it starts acting within minutes. It is metabolized in the liver to an inactive sulfate. The majority of the drug is excreted in the urine, with a small amount excreted in the feces. The onset of action is quick, and the duration of action lasts for about 4 to 6 hours.

Result of Action

The primary result of Albuterol Aldehyde action is the relief from bronchospasm, making it easier for individuals to breathe. It achieves this by causing bronchodilation, or the relaxation of bronchial smooth muscle, thereby opening up the airways. This is particularly beneficial in conditions like asthma and COPD, where the airways become constricted.

Action Environment

The action of Albuterol Aldehyde can be influenced by various environmental factors. For instance, ambient temperature can affect the particle size distribution of Albuterol, which can impact its delivery to the lungs. Additionally, shaking the inhaler before use can also influence the fine-particle fraction of the drug. Therefore, proper usage and storage of the inhaler in a suitable environment are crucial for the optimal efficacy of Albuterol Aldehyde.

Activité Biologique

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde, also known as Levalbuterol Related Compound D, is a compound with potential biological activity. Its structure features a benzaldehyde moiety with hydroxyl and amino functional groups, suggesting possible interactions with biological systems. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 235.3 g/mol

- CAS Number : 156339-88-7

Biological Activity Overview

The compound exhibits various biological activities primarily associated with its structural characteristics. It is related to other compounds like Levalbuterol, which is known for its bronchodilator effects.

Pharmacological Effects

- Bronchodilation : Similar to its analogs, this compound may possess bronchodilator properties, making it potentially useful in treating respiratory conditions.

- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, potentially protecting against oxidative stress in cells.

- Cellular Mechanisms : The compound has been shown to interact with various cellular pathways, including those involved in apoptosis and inflammation.

1. Bronchodilator Activity

A study exploring the structure-activity relationship of related compounds indicated that modifications in the amino and hydroxyl groups significantly affect the bronchodilator efficacy. The presence of the tert-butylamino group enhances receptor binding affinity, leading to increased bronchodilation in vitro and in vivo models.

2. Antioxidant Properties

Research has demonstrated that compounds with similar structures can scavenge free radicals effectively. For instance, studies on related benzaldehyde derivatives showed significant inhibition of lipid peroxidation in cellular models exposed to oxidative stressors such as tert-butyl hydroperoxide (tBHP) .

The compound's mechanisms are likely multifaceted:

- Receptor Interaction : It may act on beta-adrenergic receptors similar to Levalbuterol, promoting bronchodilation.

- Antioxidant Pathways : Activation of Nrf2 pathways leading to increased expression of cytoprotective enzymes has been observed in related compounds .

Case Study 1: Cellular Protection

A study involving HepG2 cells demonstrated that exposure to tBHP led to significant cell death due to oxidative stress. Pre-treatment with compounds similar to this compound resulted in enhanced cell viability and reduced markers of apoptosis, such as caspase activation .

Case Study 2: In Vivo Efficacy

In animal models, administration of related compounds showed significant improvements in respiratory function metrics when challenged with bronchoconstrictive agents. This suggests potential therapeutic applications for conditions like asthma or COPD.

Applications De Recherche Scientifique

Pharmaceutical Development

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde is primarily studied for its potential as an active pharmaceutical ingredient (API) in respiratory therapies. It is structurally related to albuterol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Research indicates that derivatives of this compound may exhibit enhanced efficacy or reduced side effects compared to traditional therapies .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive scaffolds. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis. Recent studies have highlighted its utility in creating complex heterocyclic compounds that possess significant biological activity .

Research on Mechanisms of Action

Understanding the mechanisms by which this compound interacts with biological targets is crucial for optimizing its therapeutic applications. Investigations into its binding affinity to beta-adrenergic receptors have been conducted, revealing insights into its potential effects on airway smooth muscle relaxation and inflammation reduction .

Case Study 1: Bronchodilator Activity

A study evaluated the bronchodilator effects of various derivatives of this compound in animal models. The results demonstrated that certain modifications enhanced the duration of action and potency compared to albuterol, suggesting potential for developing long-acting formulations .

Case Study 2: Synthesis of Novel Heterocycles

Research conducted by Reddy et al. (2023) explored the use of this compound as a precursor for synthesizing novel heterocycles with antimicrobial properties. The study reported successful synthesis and biological evaluation, indicating that derivatives exhibited promising activity against several bacterial strains .

Case Study 3: Green Chemistry Approaches

Recent advancements in green chemistry have utilized this compound in one-pot multi-component reactions to synthesize diverse bioactive heterocycles under environmentally friendly conditions. This approach not only improves yield but also reduces waste, aligning with sustainable practices in chemical research .

Comparaison Avec Des Composés Similaires

4-[(1RS)-2-(tert-Butylamino)-1-hydroxyethyl]-2-ethylphenol Hydrobromide (CAS: n/a; molecular weight: ~344.47 g/mol)

Salbutamol (Albuterol) (CAS: 18559-94-9; molecular weight: 239.31 g/mol)

2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol}

- Key Differences: A dimeric structure with two phenolic rings linked by an oxybis(methylene) group. The increased molecular weight (estimated >450 g/mol) and polarity may reduce membrane permeability compared to the monomeric target compound .

- Regulatory Significance : Classified as a process impurity in β-agonist synthesis .

Physicochemical Properties Comparison

*logP values estimated using computational models (e.g., XLogP3).

Research Findings and Industrial Significance

- Stability Studies : The aldehyde group in the target compound makes it prone to oxidation, necessitating inert storage conditions to prevent further degradation in API batches .

- Synthetic Pathways : The compound arises during incomplete reduction of intermediates in salbutamol synthesis, emphasizing the need for optimized reaction conditions to minimize impurity formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.